molecular formula C22H34O4 B1256125 Solandelactone F

Solandelactone F

Cat. No. B1256125
M. Wt: 362.5 g/mol
InChI Key: ZMCHHZFBGBLCJE-DOGKBOFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solandelactone F is a natural product found in Solanderia secunda with data available.

Scientific Research Applications

Asymmetric Total Synthesis of Solandelactone E The solandelactones, including Solandelactone F, are a class of oxygenated fatty acids with an eight-membered lactone and a trans cyclopropane. They are notable for their stereocontrolled synthesis methods. Robinson and Aggarwal (2010) explored the synthesis of these compounds, highlighting their significance in the field of organic chemistry (Robinson & Aggarwal, 2010).

Total Synthesis and Structural Revision White et al. (2008) focused on the total synthesis of solandelactones, including Solandelactone F. This work was essential in confirming the structure and stereochemistry of these compounds, which are critical for understanding their biological functions (White et al., 2008).

Stereocontrolled Asymmetric Synthesis The stereochemistry of solandelactones is a key area of research. Robinson and Aggarwal (2012) developed methods for the synthesis of enantioenriched syn-2-ene-1,4-diols, a crucial component of Solandelactone F. This research contributes to the broader understanding of stereoselective synthesis in organic chemistry (Robinson & Aggarwal, 2012).

Biogenesis and Biological Activity Seo et al. (1996) explored the isolation and structural elucidation of solandelactones, including Solandelactone F, from the hydroid Solanderia secunda. They also discussed the biogenetic origins of these compounds and noted their moderate inhibitory activity against Farnesyl Protein Transferase, suggesting potential biological applications (Seo et al., 1996).

properties

Product Name

Solandelactone F

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(2R,4Z)-2-[(1R,2R)-2-[(1R,2E,4S,6Z)-1,4-dihydroxydodeca-2,6-dienyl]cyclopropyl]-2,3,6,7-tetrahydrooxocin-8-one

InChI

InChI=1S/C22H34O4/c1-2-3-4-5-6-8-11-17(23)14-15-20(24)18-16-19(18)21-12-9-7-10-13-22(25)26-21/h6-9,14-15,17-21,23-24H,2-5,10-13,16H2,1H3/b8-6-,9-7-,15-14+/t17-,18+,19+,20+,21+/m0/s1

InChI Key

ZMCHHZFBGBLCJE-DOGKBOFRSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/[C@H]([C@@H]1C[C@H]1[C@H]2C/C=C\CCC(=O)O2)O)O

Canonical SMILES

CCCCCC=CCC(C=CC(C1CC1C2CC=CCCC(=O)O2)O)O

synonyms

solandelactone F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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